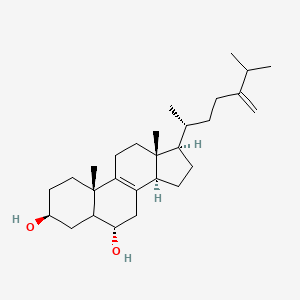

Ergosta-8,24(28)-diene-3beta,6alpha-diol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

72143-25-0 |

|---|---|

Formule moléculaire |

C28H46O2 |

Poids moléculaire |

414.7 g/mol |

Nom IUPAC |

(3S,6S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |

InChI |

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h17,19-20,22-23,25-26,29-30H,3,7-16H2,1-2,4-6H3/t19-,20+,22-,23+,25?,26+,27-,28-/m1/s1 |

Clé InChI |

WSBLPAKODCVTFR-ZJWIKFFYSA-N |

SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C |

SMILES isomérique |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C[C@@H](C4[C@@]3(CC[C@@H](C4)O)C)O)C |

SMILES canonique |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C |

Synonymes |

ergosta-8,24(28)-diene-3 beta,6 alpha-diol |

Origine du produit |

United States |

Natural Occurrence and Ecological Distribution of Ergosta 8,24 28 Diene 3beta,6alpha Diol

Fungal Sources and Species Distribution

Ergosta-8,24(28)-diene-3beta,6alpha-diol and its methylated precursors are sterol intermediates found in various fungi. Their presence and concentration are often linked to specific genetic backgrounds or the presence of metabolic inhibitors that disrupt the normal ergosterol (B1671047) biosynthesis pathway.

In pathogenic fungi, the accumulation of a closely related compound, 14α-methylergosta-8,24(28)-dien-3β,6α-diol , is frequently observed. This accumulation is typically a consequence of mutations or chemical inhibition affecting the ergosterol biosynthesis pathway, a common target for antifungal drugs.

Candida species: Mutants of Candida albicans with defects in the 14α-demethylation step of sterol biosynthesis have been shown to accumulate 14α-methylergosta-8,24(28)-dien-3β,6α-diol. nih.gov The formation of this diol is considered a key factor in the antifungal effect of azole drugs, which inhibit the lanosterol (B1674476) 14α-demethylase enzyme. mdpi.com Genetic evidence suggests that the sterol Δ5,6-desaturase enzyme is involved in the formation of this hydroxylated sterol. nih.gov

Aspergillus species: In the pathogenic mold Aspergillus fumigatus, exposure to azole antifungals like voriconazole, which inhibit the sterol C14-demethylase (CYP51), leads to the accumulation of eburicol (B28769). This precursor is then partially converted into the fungistatic diol, 14-methylergosta-8,24(28)-dien-3β,6α-diol. researchgate.net

Mucor species: In many fungal species, a blockade in the ergosterol pathway by azole drugs redirects sterol flow, leading to the accumulation of the toxic sterol 14-methyl-ergosta-8,24(28)-dien-3,6-diol. asm.org However, in the case of Mucor circinelloides, exposure to azoles results in the production of only trace amounts of this toxic diol (approximately 0.2%). asm.org

Table 1: Occurrence of Related Diols in Pathogenic Fungi

| Fungal Species | Compound Detected | Context of Occurrence | Reference |

|---|---|---|---|

| Candida albicans | 14α-methylergosta-8,24(28)-dien-3β,6α-diol | Mutants with defective 14α-demethylation; Azole treatment | nih.govmdpi.com |

| Aspergillus fumigatus | 14-methylergosta-8,24(28)-dien-3β,6α-diol | Exposure to azole antifungals (e.g., voriconazole) | researchgate.net |

| Mucor circinelloides | 14-methyl-ergosta-8,24(28)-dien-3,6-diol | Trace amounts detected upon azole exposure | asm.org |

The specific compound this compound, without the 14α-methyl group, has been identified in certain non-pathogenic yeasts under specific laboratory conditions. Its natural occurrence in other edible fungi has not been widely reported, with research often identifying other related sterol structures.

Saccharomyces cerevisiae: this compound was isolated from a mutant of the baker's yeast Saccharomyces cerevisiae that was blocked in the delta 8 to delta 7 sterol isomerase step. nih.gov Its accumulation, reaching 2.1% of the total sterol fraction, was observed when this mutant was treated with 23-azacholesterol, an inhibitor of the 24-methylene-sterol-24(28)-reductase enzyme. nih.govresearchgate.net

Panellus serotinus, Lepista nuda, and Tricholoma matsutake: Chemical investigations of these edible mushrooms did not identify this compound. Instead, other novel sterols were isolated, such as 5alpha,9alpha-epidioxy-(22E)-ergosta-7,22-diene-3beta,6alpha-diol from Panellus serotinus. researchgate.net

Ganoderma lucidum: Extensive studies on the chemical constituents of the medicinal mushroom Ganoderma lucidum have identified a wide array of ergosterol derivatives, but this compound is not among those reported. nih.govscielo.org.mxresearchgate.net

Table 2: Occurrence of this compound in Saprophytic and Edible Fungi

| Fungal Species | Compound Detected | Context of Occurrence | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | This compound | Isolated from an erg 2 mutant treated with 23-azacholesterol | nih.govresearchgate.net |

| Panellus serotinus | Not Detected | N/A | researchgate.net |

| Lepista nuda | Not Detected | N/A | researchgate.net |

| Tricholoma matsutake | Not Detected | N/A | researchgate.net |

| Ganoderma lucidum | Not Detected | N/A | nih.govscielo.org.mxresearchgate.net |

Biosynthetic Accumulation under Environmental Conditions and Stress Responses

The accumulation of this compound and its 14α-methylated analog is a direct result of disruptions in the highly regulated ergosterol biosynthetic pathway. These disruptions can be triggered by genetic mutations or by external stressors, particularly chemical agents like antifungal drugs.

The ergosterol pathway is critical for fungal membrane integrity and function. researchgate.net When key enzymes are inhibited, precursor sterols that are normally transient accumulate. Azole antifungals specifically target the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is responsible for removing a methyl group from sterol precursors. researchgate.netfrontiersin.org Inhibition of this enzyme leads to a buildup of 14α-methylated sterols, such as eburicol, and their subsequent conversion to metabolites like 14α-methylergosta-8,24(28)-dien-3β,6α-diol. researchgate.netfrontiersin.org This accumulation, coupled with the depletion of ergosterol, is a primary mechanism of azole-induced fungal stress and growth inhibition. mdpi.commdpi.com

In the case of Saccharomyces cerevisiae, the accumulation of the non-methylated this compound was induced by a combination of a genetic block at the C8-C7 isomerase (erg2 mutation) and chemical inhibition of the C24(28) reductase. nih.gov This dual disruption prevents the normal processing of the sterol B-ring and side chain, leading to the formation and accumulation of this specific diol.

Biosynthesis and Metabolic Pathways of Ergosta 8,24 28 Diene 3beta,6alpha Diol

Precursor Pathways and Enzymatic Transformations

The synthesis of Ergosta-8,24(28)-diene-3beta,6alpha-diol is a multi-step process involving several key enzymes within the ergosterol (B1671047) pathway.

The biosynthesis of this compound begins with the precursor molecule lanosterol (B1674476). smolecule.com In fungi, lanosterol undergoes a series of modifications catalyzed by various enzymes. The conversion process is part of the broader ergosterol biosynthetic pathway, which is essential for fungal cell membrane structure and function. smolecule.comnih.gov While the direct, step-by-step conversion of lanosterol to this specific diol involves multiple enzymatic reactions, a critical phase is the demethylation of lanosterol. mdpi.comuniprot.org

The enzyme sterol 14α-demethylase, encoded by the ERG11 or CYP51 gene, plays a crucial role in ergosterol biosynthesis by removing the 14α-methyl group from lanosterol or eburicol (B28769). uniprot.orgnih.govnih.gov Azole antifungals function by inhibiting this enzyme. nih.govnih.gov This inhibition leads to a depletion of ergosterol and the accumulation of 14α-methylated sterol precursors. nih.gov Under these conditions, the accumulated 14α-methylated sterols can be converted into the toxic sterol, 14α-methylergosta-8,24(28)-dien-3β,6α-diol, also known as this compound. nih.govnih.gov The accumulation of this diol is considered a primary factor in the fungistatic, and in some cases fungicidal, action of azole drugs. mdpi.comnih.govnih.gov In a yeast strain with a disrupted sterol 14α-demethylase gene, which mimics the effect of stringent azole treatment, cell growth arrest was directly correlated with the accumulation of this diol. nih.gov

The enzyme sterol Δ5,6-desaturase, encoded by the ERG3 gene, is responsible for introducing a double bond at the C-5 position of the sterol ring. nih.govyeastgenome.org This enzyme is pivotal in the formation of this compound from the accumulated 14α-methylated precursors that result from Erg11p inhibition. nih.govtaylorandfrancis.com Specifically, Erg3p converts 14α-methylfecosterol into the toxic diol. nih.govcardiff.ac.uk Genetic evidence from Candida albicans mutants supports the role of the 5-desaturase in the formation of this 6α-hydroxylated sterol. nih.gov Consequently, mutations that inactivate ERG3 can lead to azole resistance by preventing the synthesis of this toxic diol, allowing the fungus to survive despite the inhibition of Erg11p. nih.govnih.gov

Other enzymes in the ergosterol pathway also influence the metabolic flow and can indirectly affect the accumulation of this compound. The enzyme Δ(24)-sterol C-methyltransferase, encoded by the ERG6 gene, is responsible for the methylation at the C-24 position of the sterol side chain, converting zymosterol (B116435) to fecosterol. yeastgenome.orgnih.gov This is a key step that differentiates the ergosterol pathway from cholesterol biosynthesis. nih.gov In an alternative pathway, Erg6 can also convert lanosterol to eburicol. nih.gov The regulation of these enzymes is complex, involving feedback mechanisms and responses to cellular sterol levels. yeastgenome.org For instance, mutations in some sterol biosynthetic enzymes can lead to increased expression of ERG3. yeastgenome.org The interplay between these enzymes determines the specific sterol intermediates that are produced and can accumulate under different conditions, such as during azole treatment. researchgate.net

Intermediary Role within the Ergosterol Biosynthetic Pathway

This compound is considered an intermediary metabolite within the ergosterol biosynthetic pathway, particularly under conditions of stress, such as exposure to azole antifungals. smolecule.com In a normally functioning pathway, the flow of intermediates is tightly regulated to produce the final product, ergosterol. However, when the pathway is disrupted, for example by the inhibition of Erg11p, intermediates accumulate. nih.gov The subsequent action of Erg3p on these accumulated precursors leads to the formation of this compound. nih.govcardiff.ac.uk Its formation is therefore a direct consequence of a bottleneck in the main ergosterol pathway. The accumulation of this diol can disrupt cell membrane integrity and function, contributing to the antifungal effect of azoles. smolecule.comcardiff.ac.uk

Alternative Sterol Pathways and Branched Metabolites

Fungi possess a degree of metabolic flexibility, and under certain conditions, alternative or branched sterol pathways can become active. The ergosterol biosynthetic pathway itself can have branches. For instance, the pathway can proceed via zymosterol or through an alternative route involving eburicol, with the Erg6 enzyme playing a role in both. nih.gov The accumulation of specific intermediates due to enzymatic inhibition can shunt metabolites into these alternative pathways. The formation of this compound is a prime example of such a metabolic diversion. In the absence of Erg3p activity, the precursor 14α-methylfecosterol accumulates instead of the toxic diol, allowing for continued cell growth, albeit with an altered membrane sterol composition. nih.govcardiff.ac.uk This highlights how branches in the pathway can lead to the production of different sterol end-products, influencing the organism's phenotype, such as its susceptibility to antifungal drugs.

Interactive Data Table: Key Enzymes and Compounds

| Compound/Enzyme Name | Role in the Pathway |

| This compound | Toxic diol intermediate formed from 14α-methylated precursors. |

| Lanosterol | Initial precursor for ergosterol biosynthesis. |

| Erg11p/CYP51 (Sterol 14α-demethylase) | Enzyme inhibited by azole antifungals; its inhibition leads to the accumulation of 14α-methylated sterols. |

| Erg3 (Sterol Δ5,6-desaturase) | Enzyme that converts accumulated 14α-methylfecosterol into the toxic diol. |

| Erg6 (Δ(24)-sterol C-methyltransferase) | Catalyzes the C-24 methylation step in the ergosterol pathway. |

| Zymosterol | An intermediate in the main ergosterol pathway. |

| Fecosterol | The product of the Erg6-catalyzed reaction on zymosterol. |

| Eburicol | An intermediate in an alternative branch of the ergosterol pathway. |

| Ergosterol | The final product of the pathway, essential for fungal cell membranes. |

| 14α-methylfecosterol | The direct precursor to the toxic diol, converted by Erg3. |

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of sterols in fungi is a complex and tightly regulated process, crucial for maintaining membrane integrity and function. The accumulation of specific intermediates, such as this compound, is often a consequence of genetic or pharmacological disruption of the primary ergosterol biosynthetic pathway. The regulation of the enzymes involved in this pathway is controlled by a network of transcription factors that respond to cellular sterol levels and environmental cues like oxygen availability.

The accumulation of this compound, a toxic sterol intermediate, is significantly influenced by the interplay of key regulatory genes, most notably UPC2A and ROX1, particularly in the context of azole antifungal treatment. nih.gov UPC2A is a primary transcriptional activator of ergosterol biosynthesis (ERG) genes. uthsc.edumdpi.combiorxiv.orgresearchgate.netnih.gov Its protein product, Upc2A, contains a zinc cluster domain and binds to sterol regulatory elements (SREs) in the promoter regions of many ERG genes, enhancing their expression, especially under conditions of sterol depletion, such as exposure to azole antifungals which inhibit the Erg11 enzyme. nih.govmdpi.combiorxiv.org

Conversely, ROX1 encodes a transcriptional repressor that modulates the expression of ERG genes. nih.govnih.gov In Candida glabrata, Rox1 acts as a negative regulator of ergosterol biosynthesis. nih.govasm.org The interplay between Upc2A and Rox1 is critical in fine-tuning the response to antifungal stress.

When the Erg11 enzyme is inhibited by azoles, the normal ergosterol pathway is blocked, leading to the accumulation of lanosterol. This lanosterol is then shunted into an alternative pathway where it can be converted to the toxic intermediate 14α-methylergosta-8,24(28)-dien-3β,6α-diol. nih.govmdpi.com The formation of this diol is considered a key component of the fungistatic activity of azole drugs. nih.gov

Studies in C. glabrata have elucidated the specific roles of UPC2A and ROX1 in this process. In a upc2AΔ deletion mutant, the upregulation of ERG genes in response to azole stress is impaired, making the cell hypersusceptible to these drugs. nih.govasm.org However, the loss of the repressor Rox1 in a upc2AΔ background (rox1Δ upc2AΔ double mutant) has a profound effect. This double mutant shows restored expression of ERG11 but inhibited expression of ERG3 and ERG6. nih.govresearchgate.net The downregulation of ERG3, which encodes the C-5 sterol desaturase responsible for a critical step in the formation of the toxic diol, leads to a significant reduction in the accumulation of 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol compared to both wild-type and the single upc2AΔ mutant strains when treated with fluconazole. nih.gov This demonstrates that Rox1 is a negative regulator of ERG gene expression and its absence can reroute the sterol profile away from the production of toxic intermediates. nih.govasm.org

The genetic modification of ergosterol biosynthesis genes has a direct and predictable impact on the sterol composition of fungal cells, often leading to the accumulation of specific intermediates, including this compound. The deletion or mutation of genes encoding enzymes in the late stages of the ergosterol pathway is particularly illustrative of this phenomenon.

ERG3 Deletion: The ERG3 gene encodes the C-5 sterol desaturase, an enzyme that introduces a double bond at the C-5 position of the sterol ring. researchgate.netnih.gov This step is crucial for the synthesis of ergosterol. However, in the presence of 14α-methylated sterols (which accumulate when Erg11 is inhibited), the Erg3 enzyme is implicated in the formation of the toxic 14α-methylergosta-8,24(28)-dien-3β,6α-diol. nih.govresearchgate.net Consequently, deletion or inactivating mutations in ERG3 block the formation of this toxic diol. researchgate.netresearchgate.net This can lead to azole resistance in some fungal species, as the primary mechanism of azole toxicity—the accumulation of this specific diol—is circumvented. researchgate.netnih.gov Instead of the toxic diol, erg3Δ mutants accumulate other sterol intermediates. researchgate.netnih.govfrontiersin.org

ERG11 Deletion/Inhibition: The ERG11 gene (also known as CYP51) encodes the lanosterol 14α-demethylase, the primary target of azole antifungals. mdpi.comnih.gov Inhibition of Erg11, either through mutation or azole treatment, leads to a buildup of its substrate, lanosterol, and other 14α-methylated sterols. mdpi.comnih.gov These precursors are then available for conversion by other enzymes in the pathway, including the C-5 desaturase (Erg3), leading to the accumulation of 14α-methylergosta-8,24(28)-dien-3β,6α-diol. nih.govmdpi.com

ERG6 Deletion: The ERG6 gene encodes the C-24 sterol methyltransferase, which is responsible for methylating the sterol side chain. researchgate.netnih.govyeastgenome.org While ERG6 deletion primarily leads to the accumulation of sterols lacking C-24 methylation, such as zymosterol, it also has complex downstream effects on the regulation of the entire pathway. researchgate.netnih.gov In C. glabrata, research has shown that in a rox1Δ upc2AΔ double mutant, the expression of ERG6 is inhibited, which, along with the inhibition of ERG3, contributes to the reduced accumulation of 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol. nih.gov

Table 1: Effect of Gene Deletions on the Relative Abundance of this compound

This interactive table details the percentage of 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol relative to the total sterol content in various C. glabrata mutant strains when treated with fluconazole. The data highlights the significant reduction in this toxic diol in the rox1Δ upc2AΔ double mutant.

| Strain | Genotype | % of 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol (relative to total sterols) |

| Wild Type (WT) | WT | ~12% |

| upc2AΔ | upc2AΔ | ~15% |

| rox1Δ upc2AΔ | rox1Δ upc2AΔ | <5% |

Table 2: Overview of Sterol Profile Changes in C. glabrata Mutants Under Fluconazole Treatment

This interactive table provides a summary of the changes in key sterol intermediates in different C. glabrata mutant strains, illustrating the rerouting of the ergosterol biosynthesis pathway as a result of genetic deletions.

| Sterol | Wild Type (WT) | upc2AΔ | rox1Δ upc2AΔ |

| Lanosterol | Increased | Markedly Increased | Increased |

| 14α-methyl fecosterol | Low | Low | Increased |

| 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol | Accumulated | Accumulated | Reduced |

| Ergosterol | Depleted | Depleted | Present (low levels) |

Biological Activities and Intracellular Effects of Ergosta 8,24 28 Diene 3beta,6alpha Diol

Impact on Fungal Cellular Integrity and Homeostasis

Ergosta-8,24(28)-diene-3beta,6alpha-diol, a sterol compound found in various fungi, plays a crucial role in the health and stability of the fungal cell. ontosight.ai Its activities are particularly noted in the context of the fungal cell membrane, where it influences both physical properties and functional processes.

Effects on Cell Membrane Fluidity and Permeability

As a component of the fungal cell membrane, this compound is integral to maintaining the membrane's structural integrity and fluidity, which is comparable to the role of cholesterol in animal cells. ontosight.ai Alterations in the levels of this and other sterols can lead to changes in membrane fluidity, which in turn affects the permeability of the cell to various substances. nih.gov The accumulation of certain sterol intermediates, including derivatives of this compound, as a result of genetic mutations or exposure to antifungal agents, is believed to alter membrane fluidity. nih.gov These changes can lead to increased permeability and hypersusceptibility to certain drugs. nih.gov

Interference with Fungal Cellular Growth and Stress Response

The accumulation of 14-methylergosta-8,24(28)-dien-3β,6α-diol has been shown to correlate with the arrest of cell growth in yeast. nih.gov This fungistatic effect is a critical aspect of the action of azole antifungal compounds, which inhibit the enzyme sterol 14α-demethylase. nih.gov The resulting buildup of sterol intermediates, including the aforementioned diol, creates a state of cellular stress. However, fungal cells can develop resistance mechanisms. For instance, a mutation in the sterol Δ5,6-desaturase enzyme can prevent the formation of this growth-inhibiting diol, allowing the fungus to overcome the effects of the azole-induced block and resume growth. nih.gov

In the pathogenic mold Aspergillus fumigatus, the conversion of the toxic intermediate eburicol (B28769) to the less toxic, fungistatic 14-methylergosta-8,24(28)-dien-3β,6α-diol is a notable response to azole exposure. researchgate.net This conversion is more efficient in mutants with impaired mitochondrial complex III, which helps to explain the fungistatic, rather than fungicidal, activity of azoles against these strains. researchgate.net

Role in Fungal Cellular Toxicity and Viability

This compound and its methylated precursors are considered toxic to fungal cells. smolecule.com The accumulation of 14α-methylated sterols, including 14α-methylergosta-8,24(28)-dien-3,6-diol, is a consequence of azole antifungal treatment. nih.gov The formation of this diol is thought to be a key contributor to the toxic effects observed in fungi treated with these drugs. nih.govsmolecule.com

In Candida albicans, mutants defective in 14α-demethylation accumulate 14α-methylergosta-8,24(28)-dien-3β,6α-diol. nih.gov The accumulation of this compound is directly linked to the fungistatic or toxic effects of disrupting the ergosterol (B1671047) biosynthesis pathway. smolecule.comnih.gov The following table illustrates the changes in sterol composition in a C. albicans wild-type strain versus a mutant lacking the ERG11 gene, leading to the accumulation of toxic sterol intermediates.

| Sterol | Wild-Type C. albicans (Relative Amount %) | ERG11Δ/Δ Mutant C. albicans (Relative Amount %) |

| Ergosterol | Present | Absent |

| Lanosterol (B1674476) | Present | Accumulates |

| 14α methylergosta-8-24(28)dienol | Absent | Accumulates |

| Data derived from studies on C. albicans sterol composition. nih.gov |

Modulation of Membrane-Bound Enzyme Activity and Cell Signaling Pathways

This compound is involved in the regulation of membrane-bound enzymes and participates in cellular signaling processes. ontosight.ai The disruption of the normal sterol profile, including the accumulation of this diol, can impact the activity of enzymes embedded in the cell membrane. The enzyme sterol Δ5,6-desaturase is implicated in the formation of 14α-methylergosta-8,24(28)-dien-3β,6α-diol, and mutations affecting this enzyme can alter the sterol landscape and, consequently, the cell's response to antifungal agents. nih.govnih.gov

The inhibition of sterol 14α-demethylase by azole antifungals triggers a cascade of effects, leading to the accumulation of specific sterol intermediates. nih.gov This accumulation, in turn, can modulate cellular signaling pathways related to stress response and cell cycle control, ultimately affecting fungal growth and viability. researchgate.net

Mechanisms of Action in Antifungal Resistance

Accumulation of Ergosta-8,24(28)-diene-3beta,6alpha-diol as a Response to Azole Antifungal Agents

Azole antifungal agents function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or CYP51 gene. This enzyme is crucial in the ergosterol (B1671047) biosynthesis pathway, the primary sterol in fungal cell membranes. The inhibition of Erg11p leads to a depletion of ergosterol and a concurrent accumulation of 14α-methylated sterol precursors. frontiersin.orgnih.gov One of these accumulated precursors, 14α-methyl fecosterol, is then converted into this compound. frontiersin.orgnih.gov The formation of this diol is catalyzed by the enzyme sterol Δ5,6-desaturase, encoded by the ERG3 gene. nih.govasm.org The accumulation of this compound is considered a primary factor in the fungistatic (growth-inhibiting) effect of azole drugs, as this diol is toxic to the fungal cell and disrupts membrane integrity. nih.govnih.gov

Correlation with Azole Resistance Phenotypes in Fungal Pathogens

A direct correlation exists between the ability of a fungal cell to prevent the accumulation of the toxic this compound and the presentation of an azole-resistant phenotype. frontiersin.orgnih.gov In susceptible fungal strains, treatment with azoles leads to the buildup of this toxic diol, resulting in growth arrest. frontiersin.org Conversely, in resistant strains, mechanisms that circumvent the production of this diol allow the fungus to continue to grow in the presence of azole antifungals. asm.orgnih.gov Therefore, the absence or significant reduction of this compound accumulation, despite the inhibition of Erg11p by azoles, is a hallmark of this particular resistance mechanism in various fungal pathogens, including Candida albicans. nih.govnih.gov

Cellular Adaptations and Bypass Mechanisms to Combat Toxic Diol Accumulation

Beyond the primary genetic mutations in the ergosterol pathway, fungal cells have demonstrated broader cellular adaptations to cope with the stress induced by antifungal agents and the potential accumulation of toxic metabolites. One such mechanism involves the molecular chaperone Hsp90, which plays a role in stabilizing calcineurin. nih.gov Calcineurin-dependent stress responses are crucial for the tolerance of wild-type strains to azoles and for the resistance of many mutant strains, including those with a loss of function in ERG3. nih.gov This suggests a broader stress response network that helps the cell survive the membrane disruptions caused by altered sterol composition.

Furthermore, there is evidence of feedback regulation within the ergosterol biosynthesis pathway. The degradation of key enzymes can be modulated to prevent the overaccumulation of potentially toxic intermediates. frontiersin.orgnih.gov This homeostatic regulation aims to maintain cellular viability in the face of chemical stress.

Chemical Synthesis and Structural Modification of Ergosta 8,24 28 Diene 3beta,6alpha Diol

Laboratory Synthesis Approaches and Pathways

While Ergosta-8,24(28)-diene-3beta,6alpha-diol is a known natural product, detailed laboratory total synthesis of this specific compound is not extensively documented in publicly available literature. Its presence is primarily noted as a metabolite in the ergosterol (B1671047) biosynthesis pathway of various fungi, particularly under conditions of genetic mutation or chemical stress.

The biosynthesis of this compound is intricately linked to the ergosterol pathway, a critical metabolic route in fungi. In organisms like Candida albicans, mutants with a deficient 14-alpha-demethylase, an enzyme crucial for ergosterol production, have been shown to accumulate this diol. researchgate.net The formation of the 6-alpha-hydroxyl group is attributed to the action of the enzyme 5-desaturase (ERG3). researchgate.net This suggests that under normal conditions, the substrate for this enzyme would be processed further, but in its absence or with altered function, the diol is formed.

Furthermore, treatment of fungi such as Aspergillus fumigatus with azole antifungals, which inhibit the 14-alpha-demethylase, also leads to the accumulation of this compound. nih.gov This accumulation is considered a bypass or alternative route in the disrupted ergosterol pathway. nih.gov The fungistatic properties of azoles are not only due to the depletion of ergosterol but also the accumulation of these aberrant sterols which can alter membrane properties. nih.gov

From a synthetic chemistry perspective, the synthesis of related ergostane-type steroids provides insights into potential synthetic routes. For instance, the synthesis of various brassinosteroids with an ergostane (B1235598) skeleton has been achieved from readily available starting materials like epibrassinolide, involving steps like Corey-Winter reaction, epoxidation, oxidation, and hydride reduction to modify the A-ring. nih.gov The total synthesis of another related sterol, ergosta-5,8-dien-3β-ol, has also been reported, offering strategies for constructing the core ergostane framework.

A plausible semi-synthetic approach to this compound could start from ergosterol, a commercially available and abundant fungal sterol. This would likely involve a series of selective chemical transformations to introduce the hydroxyl group at the C-6 position and to shift the double bond to the C-8 position.

Derivatization for Enhanced Biological Activity or Probing

The derivatization of sterols is a common strategy to enhance their biological activity, improve their pharmacokinetic properties, or to create chemical probes for studying their mechanism of action. While specific derivatization of this compound is not widely reported, general principles of sterol chemistry can be applied.

One common modification is esterification of the hydroxyl groups. For instance, direct esterification of ergosterol with lauric acid has been shown to significantly increase its solubility in vegetable oil. nih.gov This approach could be applied to this compound to improve its bioavailability for biological studies.

Another strategy is the synthesis of glycosylated derivatives. The attachment of sugar moieties to the sterol backbone can influence their biological activity and targeting. Furthermore, the synthesis of fluorescently labeled or biotinylated derivatives could serve as valuable tools for biochemical and cell-based assays to identify binding partners and elucidate the mechanism of action of this compound.

The development of novel derivatives of related steroidal compounds is an active area of research. For example, a variety of ergosterol and lanosterol (B1674476) derivatives, including peroxides, epoxides, and keto-derivatives, have been synthesized and evaluated for their biological activities. nih.gov

Structure-Activity Relationship Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of more potent and selective analogs. Specific SAR studies on this compound are limited. However, the biological activities of other ergostane-type steroids can provide valuable insights into the potential SAR of this compound.

The biological activity of sterols is highly dependent on the stereochemistry and the nature and position of functional groups on the steroid nucleus and the side chain. For example, in a study of various steroids, it was found that hydroxylations at different positions on the steroid backbone significantly influenced their ability to inhibit steroidogenesis. nih.gov

The antifungal activity of azoles is linked to the accumulation of 14α-methylsterols, including this compound, which disrupts fungal membrane integrity. nih.gov This suggests that the presence of the 14α-methyl group and the diol functionality are key structural features for this biological effect.

The following table summarizes the biological activities of some ergostane derivatives, which can help in postulating a preliminary SAR for this class of compounds.

| Compound Name | Structure | Biological Activity | Reference |

| Ergosterol | Ergostane skeleton with double bonds at C-5, C-7, and C-22, and a hydroxyl group at C-3. | Precursor to vitamin D2, maintains cell membrane integrity in fungi. | nih.gov |

| Ergosterol Peroxide | Ergosterol with a peroxide bridge across the B-ring. | Exhibits cytotoxic and anti-inflammatory activities. | nih.gov |

| (22E)-Ergost-22-ene-1α,3β-diol | An ergostane derivative with hydroxyl groups at C-1 and C-3. | Potent and non-isoform selective LXR agonist. | unisi.it |

| 5-androsten-3β,17,19-triol | An androstane (B1237026) triol. | Inhibits steroidogenesis by binding to the TSPO CRAC motif. | nih.gov |

These findings suggest that the number and position of hydroxyl groups, the presence and location of double bonds in the ring system, and the nature of the side chain are all critical determinants of the biological activity of ergostane-type steroids. Further synthesis and biological evaluation of analogs of this compound are needed to establish a comprehensive SAR.

Advanced Research Methodologies for Ergosta 8,24 28 Diene 3beta,6alpha Diol Analysis

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are fundamental for separating Ergosta-8,24(28)-diene-3beta,6alpha-diol from complex biological matrices, enabling its purification and subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fungal sterols, including this compound. The process typically involves a saponification step to release sterols from their esterified forms, followed by extraction and derivatization. Trimethylsilyl (TMS) ether derivatives are commonly prepared to increase the volatility and thermal stability of the sterols for GC analysis.

A GC-MS-based cellular assay can be used for target identification of ergosterol (B1671047) biosynthesis inhibitors by analyzing changes in the sterol pattern. researchgate.netnih.gov The sterols are analyzed as their trimethylsilyl (TMS) ethers and identified by their mass spectra and relative retention times. researchgate.net

Table 1: Illustrative GC-MS Parameters for Fungal Sterol Analysis

| Parameter | Value |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature 75°C, ramped to 320°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Derivative | Trimethylsilyl (TMS) ether |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for the analysis of ergosterol precursors. This technique is advantageous as it often does not require derivatization, thus simplifying sample preparation. Reverse-phase liquid chromatography is typically used for the separation of these relatively nonpolar molecules.

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used in LC-MS for sterol analysis. For ergosterol and its precursors, positive-ion mode detection is often employed, where protonated molecules or adducts are formed. Tandem mass spectrometry (MS/MS) allows for selective and sensitive detection through multiple reaction monitoring (MRM), which enhances the specificity of detection in complex mixtures. The fragmentation of the precursor ion provides structural information that aids in the identification of the analyte. For instance, the analysis of ergosterol by LC-MS/MS often involves monitoring the transition of the dehydrated parent ion [M+H-H₂O]⁺ to specific product ions.

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR))

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of isolated sterols like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR spectra reveal the chemical environment of protons, their multiplicity (splitting patterns), and their spatial relationships through coupling constants. ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivities between protons and carbons, allowing for the complete assignment of the molecular structure. The chemical shifts are highly sensitive to the stereochemistry of the molecule.

Table 2: Representative ¹³C NMR Chemical Shifts for a Structurally Similar Compound, 14α-Methyl-ergosta-8,24(28)-diene-3β,6α-diol

| Carbon Position | Chemical Shift (ppm) |

| 3 | ~70-75 |

| 6 | ~65-70 |

| 8 | ~130-135 |

| 9 | ~135-140 |

| 24 | ~155-160 |

| 28 | ~105-110 |

Note: These are approximate values based on data for a closely related compound and are for illustrative purposes.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. Absorptions corresponding to C-H stretching and bending vibrations of the sterol backbone and side chain would also be present. The C=C stretching vibrations of the double bonds at positions 8 and 24(28) would likely appear in the 1640-1680 cm⁻¹ region.

Genetic Manipulation and Gene Editing Techniques in Fungal Models for Biosynthetic Studies

The study of the ergosterol biosynthesis pathway and the role of intermediates like this compound has been greatly advanced by genetic manipulation of fungal models such as Aspergillus fumigatus and Saccharomyces cerevisiae. davidmoore.org.uknih.gov

The development of gene-editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the ability to create targeted gene knockouts or conditional expression mutants. nih.gov By deleting or down-regulating genes encoding specific enzymes in the ergosterol pathway, researchers can induce the accumulation of the substrate for that enzyme. For example, deletion of the ERG5 gene, which encodes the C-22 sterol desaturase, would lead to the accumulation of its substrate, Ergosta-5,7,24(28)-trien-3β-ol, and potentially alter the flux through the pathway, affecting the levels of other intermediates.

Analysis of the sterol profiles of these genetically modified strains using GC-MS or LC-MS allows for the functional characterization of the targeted gene and provides insights into the biosynthetic pathway. davidmoore.org.uk This approach has been instrumental in elucidating the sequence of enzymatic reactions and understanding the consequences of pathway disruption.

Cellular Assays for Investigating Biological Effects and Enzyme Inhibition

Cellular assays are crucial for understanding the biological significance of the accumulation of ergosterol intermediates and for screening for inhibitors of the biosynthetic pathway. The accumulation of certain sterol precursors can have deleterious effects on fungal cells. For example, the accumulation of 14α-methylated sterols, including 14α-methylergosta-8,24(28)-dien-3β,6α-diol, has been shown to correlate with cell growth arrest in yeast. researchgate.net

These assays often involve treating fungal cultures with known antifungal agents that target specific enzymes in the ergosterol pathway, or with novel compounds being screened for inhibitory activity. The effects on fungal growth can be monitored by measuring optical density or by determining the minimum inhibitory concentration (MIC). Subsequent analysis of the cellular sterol composition can reveal which intermediates accumulate, thereby suggesting the enzymatic target of the inhibitor. researchgate.netnih.gov Furthermore, the accumulation of specific ergosterol precursors has been shown to disrupt cell-cell communication and fusion in some fungi. pnas.org

Computational Modeling and In Silico Analysis of Sterol Metabolism

Computational modeling and in silico analysis provide a theoretical framework for understanding the complex network of reactions in sterol metabolism. Molecular docking studies can be used to predict the binding affinity of substrates and inhibitors to the active sites of enzymes in the ergosterol biosynthesis pathway. For example, the interaction of ergosterol precursors with enzymes like sterol 14α-demethylase (CYP51) or C-5 sterol desaturase can be modeled to understand substrate specificity and the mechanism of inhibition by antifungal drugs.

Metabolic modeling can simulate the flux of metabolites through the ergosterol pathway under different conditions, such as in the presence of an enzyme inhibitor or in a genetically modified strain. These models can help to predict the metabolic consequences of perturbations to the pathway and to identify potential new targets for antifungal drug development. While specific in silico studies on this compound are not widely reported, the methodologies applied to other sterols in the pathway are directly applicable to understanding its metabolic fate and interactions.

Future Research Directions and Biotechnological Applications of Ergosta 8,24 28 Diene 3beta,6alpha Diol

Exploration of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of Ergosta-8,24(28)-diene-3beta,6alpha-diol is intricately linked to the main ergosterol (B1671047) pathway, typically arising when the primary pathway is disrupted. In fungi such as Candida albicans, the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme (encoded by the ERG11 gene) by azole antifungals prevents the conversion of lanosterol to downstream sterols. nih.govfrontiersin.org This blockage leads to the accumulation of 14α-methylated precursor sterols. nih.govnih.gov

Genetic evidence from C. albicans mutants has shown that the subsequent action of the C-5 desaturase enzyme (encoded by ERG3) is responsible for the 6-alpha-hydroxylation that forms 14α-methylergosta-8,24(28)-dien-3β,6α-diol. nih.govnih.gov The pathway involves the conversion of lanosterol to eburicol (B28769) by the Δ(24)-sterol C-methyltransferase (Erg6p), which is then acted upon by the Δ5,6-desaturase (Erg3p) to produce the diol. nih.gov

Future research will likely focus on identifying and characterizing other potential enzymes and regulatory factors involved in this alternative pathway. While key enzymes like Erg11p and Erg3p are known, the precise regulatory networks that control the flux of substrates toward diol formation, especially under drug-induced stress, are not fully understood. tandfonline.com In many fungi, sterol regulatory element-binding proteins (SREBPs) are key transcriptional regulators of sterol biosynthesis, but clear orthologs with this function have not been identified in C. albicans, suggesting alternative regulatory mechanisms may be at play. tandfonline.comnih.gov Elucidating these networks could reveal novel enzymatic targets and provide a more complete picture of fungal sterol homeostasis.

Targeting this compound Accumulation for Antifungal Strategy Development (non-clinical)

The accumulation of 14α-methylated sterols, which are precursors to this compound, is a hallmark of the mechanism of action for azole antifungals. frontiersin.orgnih.gov However, the conversion of the toxic precursor eburicol into the less toxic 14-methylergosta-8,24(28)-dien-3β,6α-diol is considered a detoxification step for the fungus. researchgate.net This process is associated with the development of resistance to azole drugs. nih.gov

This detoxification role presents a strategic opportunity for developing new antifungal approaches. A non-clinical research goal is to identify and develop inhibitors for the enzymes responsible for producing this diol, such as the Erg3p enzyme. By blocking this conversion, it may be possible to force the accumulation of the more disruptive 14α-methylated sterols, thereby increasing the efficacy of existing azole antifungals. This "combination therapy" approach could potentially restore susceptibility in azole-resistant fungal strains.

Research in this area would involve high-throughput screening for inhibitors of the responsible enzymes and detailed mechanistic studies to understand how blocking this pathway affects fungal viability in the presence of azoles. The table below outlines the key enzymes in this pathway that could be targeted.

| Enzyme | Gene | Function in Diol Formation | Potential as Antifungal Target |

| Lanosterol 14α-demethylase | ERG11 | Primary target of azoles; its inhibition initiates the pathway. | Already a major antifungal target; understanding its role in precursor buildup is key. frontiersin.orgnih.gov |

| C-5 Sterol Desaturase | ERG3 | Catalyzes the formation of the diol from accumulated precursors. nih.gov | A key target for a combination strategy to prevent detoxification and enhance azole activity. nih.gov |

| C-24 Sterol Methyltransferase | ERG6 | Involved in modifying the sterol side chain. | Mutations in ERG6 can affect the final sterol profile and influence drug susceptibility. nih.gov |

Applications in Membrane Biochemistry and Fungal Stress Response Research

Sterols are fundamental components of eukaryotic cell membranes, controlling fluidity, permeability, and the function of integral membrane proteins. frontiersin.org The replacement of ergosterol with atypical sterols like this compound significantly alters the biophysical properties of the fungal membrane. smolecule.com These changes have profound effects on the fungus's ability to cope with environmental stress. smolecule.com

Studying fungal strains that accumulate this specific diol provides a valuable model system for research in membrane biochemistry. It allows scientists to investigate how specific changes in sterol structure affect:

Membrane Fluidity and Permeability: Alterations in the sterol core can impact the packing of phospholipids, changing how the membrane withstands osmotic or oxidative stress.

Lipid Raft Formation: Ergosterol is crucial for the formation of membrane microdomains known as lipid rafts, which are important for signaling and protein localization. The substitution with the diol likely disrupts these structures. nih.gov

Function of Membrane Proteins: The activity of membrane-bound enzymes and transporters, such as the H+-ATPase and the drug efflux pump Cdr1p, is highly dependent on the surrounding lipid environment. nih.gov Changes in sterol composition can directly impact their function, contributing to drug resistance.

By correlating the accumulation of this compound with specific physiological outcomes, researchers can gain deeper insights into the fundamental roles of sterols in fungal stress responses.

Potential in Agricultural Fungicides and Crop Protection

The principles of fungal sterol biosynthesis and drug resistance are conserved across different fungal species, including many that are pathogenic to plants. The pathways that are targeted in human pathogens often have direct parallels in agricultural pests. Therefore, the knowledge gained from studying this compound in human pathogens like Candida and Aspergillus has potential applications in agriculture. smolecule.com

The development of resistance to sterol biosynthesis-inhibiting (SBI) fungicides is a major problem in crop protection. If plant pathogenic fungi utilize a similar detoxification strategy by converting toxic sterol intermediates into less harmful diols, then this pathway becomes a viable target for new agricultural fungicides.

Future research could involve:

Screening Plant Pathogens: Analyzing the sterol profiles of resistant agricultural fungi to determine if they accumulate this compound or similar compounds when treated with SBI fungicides.

Developing Synergistic Agents: Creating compounds that inhibit the formation of this diol, which could be used in rotation or combination with existing fungicides to enhance their effectiveness and combat resistance.

Genetic Studies: Identifying and characterizing the ERG gene orthologs in crop pathogens to confirm that the mechanism of action and resistance is conserved.

This approach could lead to more durable and effective crop protection strategies, safeguarding food security. smolecule.com

Engineering Fungal Strains for Specific Sterol Production for Research Purposes

A significant challenge in studying rare or intermediate metabolites like this compound is obtaining sufficient quantities of the pure compound for detailed biochemical and biophysical analysis. Chemical synthesis can be complex and costly. smolecule.com A powerful alternative is the use of biotechnological production platforms, specifically engineered fungal strains. nih.gov

Researchers can use advanced genetic engineering techniques to create fungal strains, such as Saccharomyces cerevisiae or Pichia pastoris, that are optimized for the production of this specific diol. smolecule.commdpi.com This can be achieved through a combination of strategies:

| Engineering Strategy | Description | Target Genes |

| Gene Deletion/Disruption | Knocking out key genes to block competing pathways or the target pathway at a specific point, causing the desired intermediate to accumulate. | ERG11, ERG24 |

| Gene Overexpression | Increasing the expression of enzymes that catalyze steps leading to the desired product. | ERG3, ERG6 |

| Introduction of Non-native Enzymes | Bringing in enzymes from other organisms with different specificities to create novel products or improve yields. | CYPs, reductases |

| Adaptive Laboratory Evolution | Growing the engineered strains under selective pressures to evolve them for higher productivity and tolerance to the accumulated sterol. | N/A |

These engineered strains serve as microbial cell factories, providing a renewable and scalable source of this compound for research into antifungal mechanisms, membrane physics, and other biotechnological applications. smolecule.comnih.gov

Q & A

Q. What experimental approaches are used to identify and characterize Ergosta-8,24(28)-diene-3β,6α-diol in fungal sterol biosynthesis studies?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard techniques. GC-MS separates sterols based on retention times and provides mass spectra for structural confirmation, while NMR resolves stereochemical details. For example, Ergosta-8,24(28)-diene-3β,6α-diol was identified in Ustilago maydis using GC-MS and further validated via H NMR to resolve double-bond positioning and hydroxyl group configurations .

Q. How does Ergosta-8,24(28)-diene-3β,6α-diol accumulate during ergosterol biosynthesis inhibition?

- Mechanistic Answer : Azole antifungals (e.g., etaconazole) inhibit lanosterol 14α-demethylase (ERG11), blocking C-14 demethylation. This leads to the accumulation of 14α-methylated intermediates like 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol. The metabolite arises from hydroxylation at C-6α and retention of the C-14 methyl group, as observed in Ustilago maydis treated with etaconazole .

Q. What is the role of Δ-desaturase (ERG3) in the formation of Ergosta-8,24(28)-diene-3β,6α-diol?

- Pathway Analysis : ERG3 catalyzes the introduction of a Δ double bond in sterol intermediates. In azole-treated fungi, ERG3 activity on 14α-methyl-fecosterol results in Ergosta-8,24(28)-diene-3β,6α-diol. Strains with ERG3 mutations show reduced metabolite accumulation, linking its production to ERG3 activity .

Advanced Research Questions

Q. How can contradictory data on metabolite levels in azole-treated fungi be interpreted?

- Data Contradiction Analysis : Variations in metabolite levels (e.g., Ergosta-8,24(28)-diene-3β,6α-diol) depend on the azole compound used and fungal species. For instance, compound 9 (a novel azole) induced higher accumulation (15.56%) of the metabolite in Candida compared to voriconazole (4.69%). Such discrepancies arise from differences in azole binding affinity to ERG11 or compensatory enzyme activity .

Q. What experimental designs are optimal for studying the fungistatic effects of Ergosta-8,24(28)-diene-3β,6α-diol?

- Experimental Design : Use ERG3-null mutants to compare growth inhibition with wild-type strains. Quantify metabolite levels via GC-MS and correlate with hyphal morphology (e.g., apical swelling in Ustilago maydis). Dose-response assays with azoles can establish EC values for metabolite accumulation and growth arrest .

Q. Does Ergosta-8,24(28)-diene-3β,6α-diol act as a biomarker in non-fungal systems?

- Biomarker Potential : While primarily a fungal metabolite, structural analogs like 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol are detected in plants (e.g., loganberry, cardamom) via GC-MS. However, its role in plant physiology remains unclear, necessitating metabolomic profiling across species .

Q. How does stereochemical configuration influence the biological activity of Ergosta-8,24(28)-diene-3β,6α-diol?

- Structural Analysis : The 3β-OH and 6α-OH groups are critical for membrane disruption. Molecular dynamics simulations of fungal membranes show that the 6α-OH group increases polarity, destabilizing lipid bilayers. Comparative studies with 3β,6β-diol analogs show reduced toxicity, highlighting stereospecificity .

Methodological Considerations

-

Analytical Workflow :

-

Data Interpretation Table :

Condition Metabolite Level (%) Observed Morphological Defects Azole-treated WT 4.69–15.56 Hyphal swelling, growth arrest ERG3-null mutants <0.5 Normal hyphal growth

Key Research Gaps

- Ecotoxicology : Environmental persistence and effects of Ergosta-8,24(28)-diene-3β,6α-diol in soil microbiota are unstudied.

- Structural Analog Synthesis : Semi-synthetic derivatives could elucidate structure-activity relationships for antifungal drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.